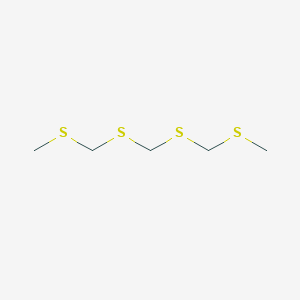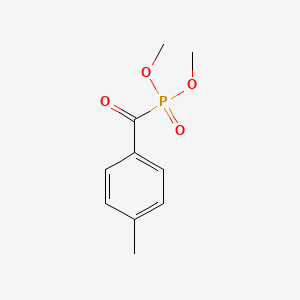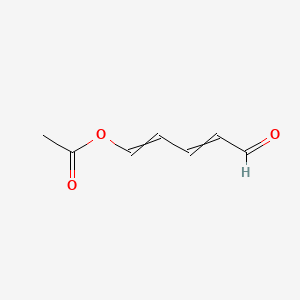
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and pyrrolidine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include acids or bases to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol are often used.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide has various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemicals.
作用機序
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Pyrrolidineethanol: Another substituted pyrrolidine with different substituents.
1-Pyrrolidinepropanol: Lacks the fluorophenyl groups.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
1-Pyrrolidinepropanol, alpha,alpha-bis(m-fluorophenyl)-beta-methyl-, hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
35844-98-5 |
|---|---|
分子式 |
C20H24BrF2NO |
分子量 |
412.3 g/mol |
IUPAC名 |
1,1-bis(3-fluorophenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C20H23F2NO.BrH/c1-15(14-23-10-2-3-11-23)20(24,16-6-4-8-18(21)12-16)17-7-5-9-19(22)13-17;/h4-9,12-13,15,24H,2-3,10-11,14H2,1H3;1H |
InChIキー |
YRFGXGTWGOBRNQ-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC1)C(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)


![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)






